molecular formula C8H12N2O B2861997 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carbaldehyde CAS No. 1781211-50-4

1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B2861997
CAS No.: 1781211-50-4
M. Wt: 152.197
InChI Key: NIPYLEUOTYBHJN-UHFFFAOYSA-N
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Description

1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methyl group at position 1, an isopropyl group at position 4, and an aldehyde group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with 1,3-diketones, followed by formylation to introduce the aldehyde group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and formylation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the pyrazole ring and the aldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methyl-4-propan-2-ylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)7-4-9-10(3)8(7)5-11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPYLEUOTYBHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N(N=C1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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